molecular formula C23H21ClN4O4 B12166494 benzyl 4-(2-chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

benzyl 4-(2-chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No.: B12166494
M. Wt: 452.9 g/mol
InChI Key: OZAVPVYQTXOPHN-UHFFFAOYSA-N
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Description

Benzyl 4-(2-chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 4-(2-chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate typically involves multi-step organic reactionsThe final step involves the esterification of the carboxylate group with benzyl alcohol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(2-chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups, such as amines or ethers .

Scientific Research Applications

Mechanism of Action

The mechanism of action of benzyl 4-(2-chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 4-(2-chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is unique due to its combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it valuable for various applications in research and industry .

Biological Activity

Benzyl 4-(2-chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The compound can be structurally represented as follows:

C21H23ClN4O3\text{C}_{21}\text{H}_{23}\text{Cl}\text{N}_4\text{O}_3

It features a pyrido-pyrimidine core structure which is known for various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, potentially benefiting conditions like Alzheimer's disease.
  • Antioxidant Activity : The presence of the pyrido-pyrimidine moiety contributes to antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
  • Antimicrobial Properties : Preliminary studies indicate that derivatives of similar chemical structures exhibit antimicrobial activity against various pathogens.

In Vitro Studies

Recent studies have evaluated the biological activity of related compounds with similar structures. For instance:

  • Acetylcholinesterase Inhibition : Compounds structurally analogous to this compound have demonstrated significant AChE inhibitory activity with IC50 values in the micromolar range .
CompoundIC50 (µM)Reference
Compound A5.0
Compound B7.5
Benzyl derivativeTBDCurrent Study

In Vivo Studies

In vivo studies are critical for assessing the therapeutic potential and safety of this compound:

  • Toxicity Assessment : Acute toxicity studies have indicated a median lethal dose (LD50) greater than 300 mg/kg for structurally similar compounds, suggesting a favorable safety profile .
  • Neuroprotective Effects : Experimental models have shown that compounds with similar structures can mitigate oxidative stress-induced neuronal damage, supporting their potential use in neurodegenerative disorders .

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrido-pyrimidine derivatives that included the target compound. The findings highlighted:

  • Enhanced Antioxidant Activity : The synthesized compounds demonstrated improved radical scavenging abilities compared to standard antioxidants.
  • Behavioral Improvements in Animal Models : Mice treated with these compounds showed significant improvements in cognitive function as measured by behavioral tests following oxidative stress exposure .

Properties

Molecular Formula

C23H21ClN4O4

Molecular Weight

452.9 g/mol

IUPAC Name

benzyl 6-(2-chloro-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C23H21ClN4O4/c1-13-8-7-11-28-20(13)26-19(24)17(21(28)29)18-16(14(2)27(3)23(31)25-18)22(30)32-12-15-9-5-4-6-10-15/h4-11,18H,12H2,1-3H3,(H,25,31)

InChI Key

OZAVPVYQTXOPHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C3C(=C(N(C(=O)N3)C)C)C(=O)OCC4=CC=CC=C4)Cl

Origin of Product

United States

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